molecular formula C26H30N4O2 B2965216 1-(4-(cyclohexanecarboxamido)benzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide CAS No. 1251690-13-7

1-(4-(cyclohexanecarboxamido)benzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide

Numéro de catalogue: B2965216
Numéro CAS: 1251690-13-7
Poids moléculaire: 430.552
Clé InChI: GOPXWOBAEOTBKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-(cyclohexanecarboxamido)benzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C26H30N4O2 and its molecular weight is 430.552. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-(4-(cyclohexanecarboxamido)benzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide is a synthetic derivative within the imidazole class known for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C22H28N4O2
  • Molecular Weight : 396.49 g/mol
  • IUPAC Name : this compound

This compound features a cyclohexanecarboxamide moiety and an imidazole ring, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in cancer proliferation and apoptosis. The imidazole ring is known to interact with multiple biological targets, including:

  • Kinases : Inhibition of specific kinases can lead to reduced cell proliferation.
  • Receptors : Binding to certain receptors may alter cellular signaling cascades, promoting apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that similar imidazole derivatives exhibit significant anticancer properties. For instance, compounds targeting the colchicine binding site on tubulin have shown promising results in disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

In Vitro Studies

In vitro studies have indicated that derivatives of imidazole can induce G2/M phase arrest in cancer cell lines. For example, a related compound demonstrated an IC50 value of 52 nM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .

Case Studies

Several studies have highlighted the efficacy of imidazole derivatives in preclinical settings:

  • Study on Breast Cancer Cells :
    • Objective : Evaluate the antiproliferative effects of imidazole derivatives.
    • Findings : Significant G2/M phase arrest was observed in MCF-7 cells treated with related compounds. The study suggested that these compounds could serve as potential candidates for breast cancer therapy due to their selective toxicity towards cancer cells .
  • Mechanistic Insights :
    • Study Design : Computational docking studies were performed to assess binding conformations at the colchicine site.
    • Results : The findings indicated favorable interactions that could lead to enhanced anticancer activity through microtubule destabilization .

Comparative Analysis

The following table summarizes the biological activities of selected imidazole derivatives compared to our compound:

Compound NameIC50 (nM)TargetMechanism
Compound A52MCF-7Microtubule destabilization
Compound B74MDA-MB-231G2/M phase arrest
This compoundTBDTBDTBD

Propriétés

IUPAC Name

1-[[4-(cyclohexanecarbonylamino)phenyl]methyl]-N-(3,5-dimethylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c1-18-12-19(2)14-23(13-18)29-26(32)24-16-30(17-27-24)15-20-8-10-22(11-9-20)28-25(31)21-6-4-3-5-7-21/h8-14,16-17,21H,3-7,15H2,1-2H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPXWOBAEOTBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.